molecular formula C19H22N2O7 B11146902 N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycylglycine

N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycylglycine

Cat. No.: B11146902
M. Wt: 390.4 g/mol
InChI Key: QKXJNTODKDYYQR-UHFFFAOYSA-N
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Description

N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycylglycine is a synthetic coumarin-derived compound featuring a glycylglycine dipeptide moiety linked via an oxypropanoyl bridge. Its core structure includes a 2H-chromen-2-one (coumarin) backbone substituted with a propyl group at position 4 and a glycylglycine chain at position 5. This hybrid structure combines the photophysical properties of coumarins with the peptide-like characteristics of glycylglycine, making it relevant in medicinal chemistry and materials science.

Properties

Molecular Formula

C19H22N2O7

Molecular Weight

390.4 g/mol

IUPAC Name

2-[[2-[2-(2-oxo-4-propylchromen-7-yl)oxypropanoylamino]acetyl]amino]acetic acid

InChI

InChI=1S/C19H22N2O7/c1-3-4-12-7-18(25)28-15-8-13(5-6-14(12)15)27-11(2)19(26)21-9-16(22)20-10-17(23)24/h5-8,11H,3-4,9-10H2,1-2H3,(H,20,22)(H,21,26)(H,23,24)

InChI Key

QKXJNTODKDYYQR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycylglycine involves multiple steps. One common method includes the reaction of 2-oxo-4-propyl-2H-chromen-7-yl with propanoyl chloride to form the intermediate product. This intermediate is then reacted with glycylglycine under specific conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycylglycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycylglycine exhibits significant antitumor properties. In vitro and in vivo experiments demonstrated its ability to inhibit tumor growth in various models:

Study TypeModelDoseTumor Growth Inhibition
In VivoXenograft20 mg/kgUp to 60% inhibition
In VitroBreast cancer cells-Induction of apoptosis

Case Study : A study focused on breast cancer models showed that treatment with this compound led to significant apoptosis induction in cancer cells while sparing normal cells, suggesting a selective action against malignant tissues.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Research has shown that it can reduce inflammation markers in models of induced arthritis:

Study TypeModelResult
In VivoArthritis modelSignificant reduction in paw swelling

This anti-inflammatory effect indicates potential therapeutic applications for conditions characterized by chronic inflammation.

Antioxidant Activity

This compound has demonstrated antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have indicated that the compound can scavenge free radicals effectively:

Test TypeResult
DPPH AssayHigh radical scavenging activity

This property suggests its potential use in formulations aimed at reducing oxidative damage, particularly in neurodegenerative diseases .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes related to metabolic disorders:

Enzyme TargetedInhibition Activity
α-glucosidaseStrong inhibition compared to acarbose

This activity positions this compound as a candidate for developing antidiabetic therapies .

Neuroprotective Effects

Preliminary studies suggest that the compound may enhance neuroprotection by modulating neurotransmitter systems. Its structural features may influence synaptic plasticity and memory function:

Case Study : In ischemic models, administration of the compound resulted in reduced neuronal death following hypoxic conditions, indicating its potential utility in stroke therapy .

Mechanism of Action

The mechanism of action of N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycylglycine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycylglycine and its analogs:

Compound Substituents Molecular Formula Average Mass (Da) Key Structural Differences
This compound (Target) 4-propyl, glycylglycine at C7 C₂₀H₂₄N₂O₇* ~404.4 Reference compound with a propyl group and glycylglycine chain.
N-{2-[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine 4-ethyl, glycylglycine at C7 C₁₈H₂₀N₂O₇ 376.365 Shorter alkyl chain (ethyl vs. propyl) reduces lipophilicity (logP ~1.8 vs. ~2.3 estimated).
N-{(2R)-2-[(4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine 4-butyl, 8-methyl, glycylglycine at C7 C₂₁H₂₆N₂O₇ 418.446 Extended alkyl chain (butyl) and additional methyl group at C8 enhance steric bulk.
N-(4-Methyl-2-oxo-2H-chromen-7-yl)-2-oxo-propanehydrazonoyl chloride 4-methyl, hydrazonoyl chloride at C7 C₁₃H₁₀ClN₃O₃ 291.69 Lacks glycylglycine; reactive hydrazonoyl chloride group enables crosslinking or conjugation.

Notes:

  • *Exact molecular formula for the target compound inferred from analogs.
  • Lipophilicity estimates derived from substituent contributions (alkyl chain length, polar groups).

Key Structural and Functional Differences

Alkyl Substituent Effects: The 4-propyl group in the target compound balances lipophilicity and steric hindrance compared to the 4-ethyl (less hydrophobic) and 4-butyl (more hydrophobic) analogs .

Glycylglycine vs. Other Functional Groups: The glycylglycine moiety in the target compound and provides hydrogen-bonding capacity and peptide-like solubility, contrasting with the reactive hydrazonoyl chloride in , which is suited for synthetic derivatization.

Stereochemical Considerations :

  • The (2R) configuration in highlights the role of stereochemistry in modulating interactions with chiral biological targets, whereas the target compound’s stereochemistry remains unspecified in the evidence.

Biological Activity

N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycylglycine is a complex organic compound derived from the chromene family, specifically designed to explore its biological activities. This compound integrates a chromen moiety, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Molecular Formula: C22H27NO6
Molecular Weight: 401.5 g/mol
IUPAC Name: 4-[[[2-(2-oxo-4-propylchromen-7-yl)oxyacetyl]amino]methyl]cyclohexane-1-carboxylic acid
InChI Key: HVHOUBUTSQGNJT-UHFFFAOYSA-N

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Anticancer Activity: The compound has shown potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Studies indicate that it may induce caspase-dependent pathways leading to apoptosis in cancer cells .
  • Antimicrobial Activity: Similar compounds in the chromene class have demonstrated significant antimicrobial properties against various pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes .
  • Antioxidant Properties: The chromene derivatives are known to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress, contributing to their protective effects against cellular damage.

Biological Activity Overview

Activity Type Mechanism Reference
AnticancerInduction of apoptosis via caspase activation
AntimicrobialDisruption of cell membranes
AntioxidantScavenging free radicals

Case Studies

  • Anticancer Studies:
    • A study conducted on various chromene derivatives showed that compounds similar to this compound induced significant apoptosis in human cancer cell lines. The mechanism involved the activation of caspases 3 and 7, leading to DNA fragmentation and cell death .
  • Antimicrobial Testing:
    • In vitro tests revealed that compounds with the chromene scaffold exhibited substantial antibacterial activity against Staphylococcus aureus and antifungal effects against Aspergillus niger. The zone of inhibition was measured to assess efficacy, with notable results at varying concentrations .
  • Antioxidant Evaluation:
    • The antioxidant capacity was assessed using DPPH radical scavenging assays, where this compound demonstrated a significant reduction in radical concentration, indicating strong antioxidant potential.

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